molecular formula C20H19D4NO4 B1191662 Naltrexone D4

Naltrexone D4

Cat. No.: B1191662
M. Wt: 345.43
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a fundamental technique in pharmaceutical research, providing detailed insights into the behavior of drugs within biological systems without significantly altering their chemical properties. musechem.comdiagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive and safe for use in human studies, even in vulnerable populations. diagnosticsworldnews.commetsol.com These isotopes are chemically identical to their more common counterparts but possess extra neutrons, resulting in a slightly greater mass. metsol.com

The incorporation of stable isotopes allows researchers to track the movement and transformation of labeled molecules through complex biochemical pathways with high precision. diagnosticsworldnews.commetsol.com This is crucial for understanding absorption, distribution, metabolism, and excretion (ADME) processes, which are major checkpoints during drug discovery and development. musechem.comiris-biotech.de Stable isotope labeling enhances pharmacodynamic analyses and provides insights into disease mechanisms and treatment efficacy. metsol.com It also enables quantitative analysis of molecules using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comiris-biotech.de

Rationale for Deuteration of Chemical Compounds for Research Purposes

Deuteration, the replacement of hydrogen atoms with deuterium, is a specific type of stable isotope labeling employed for various research purposes. musechem.com Deuterium substitution can influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.comacs.org The primary kinetic isotope effect, where the breaking of a carbon-deuterium bond is slower than a carbon-hydrogen bond, can impede oxidative metabolism at specific sites. acs.org This can potentially prolong the residence time of the active drug species in plasma, which may be explored in research to understand its impact on efficacy and metabolic pathways. acs.org

Beyond influencing metabolism, deuterium labeling is valuable for mechanistic studies of reaction pathways and for the characterization of organic structures using spectroscopic techniques like NMR and mass spectrometry. snnu.edu.cn Deuterated compounds are frequently used as internal standards in quantitative analysis via mass spectrometry, allowing for accurate measurements. iris-biotech.de This is particularly useful in metabolism studies to trace the fate of a drug and its metabolites within the body. musechem.comclearsynth.com

Overview of Deuterated Naltrexone (B1662487) in Academic Inquiry

Deuterated forms of Naltrexone, such as Naltrexone D4, are utilized in academic research primarily as tools for studying the pharmacokinetics and metabolism of the parent compound, Naltrexone. Naltrexone is an opioid receptor antagonist. nih.govwikipedia.org Deuterium labeling of Naltrexone allows researchers to differentiate the labeled compound from endogenous substances and from unlabeled Naltrexone and its metabolites in biological samples. This is particularly important in studies involving mass spectrometry for quantification and metabolic profiling. diagnosticsworldnews.comiris-biotech.de

Research involving deuterated Naltrexone contributes to a deeper understanding of how Naltrexone is processed by the body. For instance, studies have employed deuterium-labeled Naltrexone to develop and validate analytical methods for detecting Naltrexone in biological matrices. researchgate.net The use of deuterated internal standards, like Naltrexone D3 in one study, helps ensure the accuracy and sensitivity of these analytical techniques by accounting for potential matrix effects and variations in sample processing. researchgate.net While specific detailed research findings solely focused on this compound are less extensively documented in the provided search results compared to the general applications of deuteration or studies on Naltrexone itself, its role as a precisely labeled analogue for metabolic and quantitative analysis in academic settings is consistent with the broader applications of deuterated pharmaceuticals in research. medchemexpress.comclearsynth.com

Furthermore, academic inquiry into Naltrexone and its interaction with biological systems, including studies involving genetic factors like the Dopamine D4 receptor (DRD4), highlights the complex pharmacological landscape where tools like deuterated analogues can provide valuable analytical support. mdpi.comresearchgate.netnih.gov

Properties

Molecular Formula

C20H19D4NO4

Molecular Weight

345.43

Origin of Product

United States

Chemical Synthesis and Isotopic Characterization of Naltrexone D4

Deuteration Strategies and Methodologies for Naltrexone (B1662487) D4

The synthesis of Naltrexone D4 requires a targeted approach to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. The chosen methodology ensures high isotopic enrichment and stability, preventing the exchange of deuterium with protons under typical experimental conditions.

The chemical name for this compound is (4R,4aS,7aR,12bS)-3-((Cyclopropyl-2,2,3,3-d4)methyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one. This nomenclature precisely identifies the location of the four deuterium atoms. They are situated on the cyclopropyl (B3062369) ring of the N-cyclopropylmethyl substituent, replacing the four hydrogen atoms on the two methylene (B1212753) (-CH2-) groups of the ring.

Interactive Data Table: Deuteration Sites in this compound

Atom Position in Cyclopropyl Ring Isotope
Carbon-2 (Methylene) 2 x Deuterium (D)

The introduction of deuterium at the non-labile positions on the cyclopropyl ring is achieved through synthetic construction using deuterated reagents rather than by direct exchange on the final Naltrexone molecule.

Direct deuterium/proton exchange mechanisms are not feasible for incorporating deuterium onto the cyclopropyl ring of Naltrexone. The C-H bonds on the saturated cyclopropyl group are strong and non-acidic, making them resistant to exchange under conditions that would not degrade the rest of the complex morphinan (B1239233) structure.

The primary reaction mechanism for the synthesis of this compound is a standard nucleophilic substitution (SN2) reaction. This involves the N-alkylation of a precursor molecule with a deuterated alkylating agent. The secondary amine of the precursor acts as a nucleophile, attacking the electrophilic carbon of the deuterated reagent and displacing a leaving group to form the final product.

The synthesis of this compound relies on two key precursor compounds:

Noroxymorphone: This molecule is the N-desalkylated core of Naltrexone. It possesses the complete morphinan ring system but has a secondary amine at the N-17 position, which is available for alkylation. Noroxymorphone is a pivotal intermediate for the synthesis of several N-substituted opioid antagonists, including Naltrexone and Naloxone.

Deuterated Cyclopropylmethyl Halide: A deuterated alkylating agent, such as (cyclopropyl-2,2,3,3-d4)methyl bromide, is required. This reagent is synthesized in a separate multi-step process where deuterium is incorporated into the cyclopropane (B1198618) ring structure from deuterated starting materials.

Synthetic Pathways for Deuterated Naltrexone Derivatives

Isotopic Purity and Enrichment Analysis

Following synthesis, it is crucial to verify the correct placement of the deuterium atoms and to determine the isotopic purity and enrichment of the this compound product. This is accomplished using various spectroscopic techniques.

Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal methods used to characterize this compound.

Mass Spectrometry (MS): This is the most common technique for confirming isotopic labeling and quantifying enrichment. Due to the replacement of four protons (atomic mass ≈ 1) with four deuterons (atomic mass ≈ 2), this compound has a molecular weight that is four mass units higher than its unlabeled counterpart. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is used as an internal standard, and its distinct mass-to-charge (m/z) ratio allows for its differentiation and accurate quantification alongside the unlabeled drug. Isotopic purity is assessed by measuring the relative abundance of the desired D4 species compared to any residual D0, D1, D2, or D3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the exact location of the deuterium atoms.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the four protons on the methylene groups of the cyclopropyl ring will be absent or significantly reduced in intensity. The integration of remaining proton signals against a known internal standard can be used to estimate the degree of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show distinct signals in the region corresponding to the cyclopropyl ring, providing unambiguous confirmation of the deuteration sites.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms directly bonded to deuterium atoms (C-2 and C-3 of the cyclopropyl ring) will exhibit characteristic changes. The signals for these carbons will appear as multiplets (typically triplets) due to C-D coupling and will have a lower intensity compared to the corresponding signals in unlabeled Naltrexone.

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Parameter Expected Observation for this compound
Mass Spectrometry Molecular Ion Peak (M+) ~345.4 m/z (Shift of +4 from Naltrexone)
¹H NMR Cyclopropyl -CH2- Signals Absence or significant reduction of signals
²H NMR Deuterium Signals Presence of signals in the aliphatic region corresponding to the cyclopropyl ring

Quantitative Assessment of Deuterium Content

The quantitative assessment of deuterium content in this compound is a critical step to ensure its quality and suitability for use in sensitive analytical methods. This assessment aims to determine the isotopic purity, which is the percentage of molecules that are correctly labeled with the desired number of deuterium atoms, and to confirm the location of these isotopes within the molecule. The primary techniques employed for this characterization are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the isotopic enrichment of a labeled compound. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. For this compound, the mass spectrum would be expected to show a molecular ion peak that is four mass units higher than that of unlabeled Naltrexone. The relative intensities of the peaks corresponding to Naltrexone D0, D1, D2, D3, and D4 provide a quantitative measure of the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is invaluable for confirming the position of the deuterium labels within the molecule. studymind.co.ukwikipedia.org In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. studymind.co.uk Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their location. sigmaaldrich.com Quantitative NMR (qNMR) techniques can also be employed to determine the level of deuterium enrichment by comparing the integrals of the signals in the ¹H or ²H spectra to that of a known internal standard. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and isotopic distribution. The data obtained from these analyses are typically summarized in a certificate of analysis for a given batch of the compound.

The following table represents typical data obtained from the quantitative assessment of a batch of this compound, illustrating the isotopic distribution.

Table 1: Isotopic Distribution of this compound

IsotopologueRelative Abundance (%)

Analytical Methodologies Employing Naltrexone D4

Fundamental Role of Naltrexone (B1662487) D4 as an Internal Standard in Bioanalysis

The use of an appropriate internal standard is a cornerstone of reliable quantitative bioanalysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection. Deuterated standards, such as Naltrexone D4, are considered the gold standard for LC-MS/MS applications due to their chemical and physical similarity to the analyte of interest.

Principles of Isotope Dilution Mass Spectrometry in Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched form of the analyte to a sample. youtube.com This "isotopic spike," in this case, this compound, serves as an internal standard. youtube.com The fundamental principle of IDMS is the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard. youtube.com

Because the labeled and unlabeled compounds are chemically identical, they behave almost identically during sample preparation and analysis. Any loss of the analyte during extraction, derivatization, or injection will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss. restek.com This technique transforms the measurement from an absolute signal intensity to a more reliable ratio-based measurement, significantly improving accuracy. youtube.com

Advantages of Deuterated Internal Standards in Method Precision and Accuracy

The use of deuterated internal standards like this compound offers several distinct advantages that enhance the precision and accuracy of bioanalytical methods. clearsynth.comkcasbio.com

Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can contain numerous endogenous compounds that may interfere with the ionization of the analyte in the mass spectrometer source. kcasbio.com This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification. kcasbio.com Because deuterated internal standards co-elute with the analyte, they experience the same matrix effects. kcasbio.comtexilajournal.com The ratio of the analyte to the internal standard remains unaffected, thus normalizing for these variations and ensuring accurate results. kcasbio.com

Compensation for Variability in Sample Preparation: Steps in sample preparation, such as liquid-liquid extraction or protein precipitation, can have variable recoveries. A stable isotope-labeled internal standard, being chemically almost identical to the analyte, will have nearly the same extraction recovery. scispace.com This co-behavior allows the internal standard to compensate for any inconsistencies during the sample preparation process.

Advanced Quantitative Analysis of Naltrexone and its Metabolites in Biological Matrices

The development of sensitive and specific analytical methods is essential for the accurate quantification of naltrexone and its metabolites in various biological samples. LC-MS/MS has emerged as the preferred technique due to its high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust LC-MS/MS method involves the careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard like this compound is integral to this process, ensuring the reliability of the final method. In several studies, deuterated analogs of naltrexone and its metabolites, such as naltrexone-d3 and 6β-naltrexol-d4, have been successfully employed as internal standards. researchgate.netresearchgate.net

The mass spectrometer is typically operated in the positive ion mode with multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. researchgate.netresearchgate.net The MRM transitions for naltrexone, its metabolites, and their deuterated internal standards are carefully selected and optimized.

Table 1: Example of MRM Transitions for Naltrexone and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Naltrexone342324
Naltrexone-d3345327
6β-Naltrexol344326
6β-Naltrexol-d4348330

Note: The table presents example transitions found in the literature; specific values may vary depending on the instrument and experimental conditions. researchgate.net

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove potential interferences. ijpsjournal.com Common techniques used for the analysis of naltrexone and its metabolites include liquid-liquid extraction (LLE) and protein precipitation (PP). ijpsjournal.com

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. For naltrexone and its metabolites, LLE is often performed using an organic solvent such as methyl tert-butyl ether. semanticscholar.org The process typically involves adjusting the pH of the sample to optimize the partitioning of the analytes into the organic phase. researchgate.net After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. semanticscholar.org One study reported extraction recoveries of 48% for naltrexone and 75% for 6-β-naltrexol using LLE with butyl acetate. researchgate.netnih.gov

Protein Precipitation (PP): This is a simpler and faster method for removing proteins from plasma or serum samples. ijpsjournal.com It involves adding a precipitating agent, such as methanol or acetonitrile, to the sample. researchgate.net The proteins are denatured and precipitate out of the solution, and the supernatant containing the analytes is then separated by centrifugation and injected into the LC-MS/MS system. researchgate.net In some methods, a mixture of methanol and a zinc sulfate solution is used for protein precipitation. researchgate.net

Effective chromatographic separation is crucial for resolving the analytes from each other and from matrix components, which helps to minimize ion suppression and improve analytical accuracy. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the analysis of naltrexone and its metabolites.

Column Chemistry: C18 columns are frequently used for the separation of naltrexone and its metabolites. researchgate.netresearchgate.netsemanticscholar.org These columns have a stationary phase consisting of octadecylsilane bonded to silica particles, which provides good retention and separation for moderately polar compounds like naltrexone. Phenyl-hexyl columns have also been utilized for this purpose. spectroscopyonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as methanol or acetonitrile. semanticscholar.org The addition of a small amount of an acid, like formic acid (commonly 0.1%), to the mobile phase is often necessary to improve peak shape and enhance ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules. researchgate.netresearchgate.netsemanticscholar.org

Elution Method: Both isocratic and gradient elution methods have been successfully used. An isocratic elution uses a constant mobile phase composition throughout the run, which can be simpler and more reproducible. semanticscholar.orgoup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better separation of multiple analytes and to reduce the total run time. researchgate.netresearchgate.net

Table 2: Example of Chromatographic Conditions for Naltrexone Analysis

ParameterCondition 1Condition 2
Column Inert Sustain C18 (2.1 x 50 mm, 5 µm) semanticscholar.orgC18 column (2.1 mm × 150 mm, 5µm) researchgate.netresearchgate.net
Mobile Phase A Water with 0.1% formic acid semanticscholar.orgWater with 0.1% formic acid researchgate.netresearchgate.net
Mobile Phase B Methanol with 0.1% formic acid semanticscholar.orgMethanol with 0.1% formic acid researchgate.netresearchgate.net
Elution Isocratic (20% A, 80% B) semanticscholar.orgGradient (e.g., 5-100% B) researchgate.netresearchgate.net
Flow Rate 200 µL/min semanticscholar.orgNot specified
Run Time 5 min semanticscholar.org9.5 min researchgate.netresearchgate.net
Column Temperature 40°C semanticscholar.orgNot specified

Note: This table provides examples of chromatographic conditions from different published methods and is not an exhaustive list.

Mass Spectrometry Detection Modes (e.g., Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM))

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and specific quantification of Naltrexone in biological samples, with this compound frequently employed as an internal standard. researchgate.net Within this methodology, specific ionization and detection modes are crucial for achieving optimal performance.

Electrospray Ionization (ESI) is the most prevalent soft ionization technique used for the analysis of Naltrexone. nist.gov It is highly efficient for ionizing molecules in liquid form, making it compatible with liquid chromatography. nist.gov ESI generates charged ions from the analyte molecules in solution, which can then be guided into the mass spectrometer for analysis. nist.gov For Naltrexone and its deuterated standard, ESI is typically operated in positive ionization mode, which protonates the analyte to form the precursor ion [M+H]+. nih.gov The efficiency of the ESI process can be influenced by several factors, including drying gas temperature and flow rate, which are critical for the desolvation of the electrosprayed droplets and the formation of gas-phase ions. nist.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry (MS/MS) for quantification. globalresearchonline.net In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the precursor ion of the analyte (e.g., the [M+H]+ ion of Naltrexone or this compound). This selected ion is then fragmented in a collision cell. The third quadrupole is set to monitor for a specific, characteristic fragment ion, known as the product ion. bioanalysis-zone.com This process of selecting a specific precursor-to-product ion transition significantly enhances the specificity of the analysis, filtering out background noise and interferences from the complex sample matrix. globalresearchonline.net The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in MRM assays, as it co-elutes with the analyte and experiences similar ionization and fragmentation, providing a reliable basis for accurate quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of Naltrexone and its metabolites, valued for its high specificity. nih.gov While LC-MS is more common, GC-MS provides a robust alternative, though it often requires a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net

In GC-MS methods for Naltrexone, deuterated isotopomers like this compound are used as internal standards to ensure accuracy. nih.gov A common derivatization procedure involves reacting the analytes with an agent like pentafluoropropionic anhydride to form more volatile derivatives. nih.gov For instance, Naltrexone can be converted to its bispentafluoropropionyl derivative and its major metabolite, 6-β-naltrexol, to its trispentafluoropropionyl derivative. nih.gov

Detection in these methods can be performed using various ionization techniques. While electron ionization is common, negative ion chemical ionization-mass spectrometry can offer enhanced sensitivity for derivatized compounds. nih.gov By monitoring specific ion currents corresponding to the derivatized analyte and the deuterated internal standard, quantitative analysis can be performed with high precision. nih.gov The combination of chromatographic separation by GC and specific detection by MS makes this approach highly reliable for pharmacokinetic and toxicological studies. nih.gov

Other Chromatographic and Spectrometric Approaches

Besides the widely used LC-MS/MS and GC-MS techniques, other analytical methods have been developed for the determination of Naltrexone. These methods may offer advantages in terms of cost or accessibility, although they might not always match the sensitivity and specificity of mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric (UV) or Electrochemical Detection: HPLC coupled with ultraviolet (UV) detection is a common approach. nih.gov This method separates Naltrexone from its metabolites and other matrix components on a C18 column, and quantification is achieved by measuring the UV absorbance at a specific wavelength. nih.govresearchgate.net While robust and more cost-effective than MS, HPLC-UV may lack the sensitivity required for detecting very low concentrations. researchgate.netnih.gov High-performance liquid chromatography with electrochemical detection (HPLC-EC) has also been utilized, offering very low detection limits but can be more susceptible to contamination. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): Thin-layer chromatography has been used for the qualitative and quantitative analysis of Naltrexone and its metabolites. nih.gov This method involves spotting the sample on a TLC plate and developing it with a mobile phase. The separated compounds can be visualized and quantified, sometimes in conjunction with radiolabeled compounds for initial metabolic studies. nih.gov

Rigorous Method Validation Parameters for Research Applications

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For research applications involving this compound as an internal standard, validation is performed according to established guidelines to guarantee the reliability, accuracy, and precision of the results.

Assessment of Specificity and Selectivity in Complex Matrices

Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present in the sample. rjptonline.org Selectivity is a measure of how capable the method is of distinguishing the analyte from other substances in the sample matrix. bioanalysis-zone.com

In the context of bioanalysis, complex matrices like plasma, blood, or urine contain numerous endogenous and exogenous compounds that could potentially interfere with the quantification of Naltrexone. The use of a deuterated internal standard like this compound is a key strategy to enhance selectivity. lcms.cz Since this compound has nearly identical physicochemical properties and chromatographic retention time to Naltrexone, it can effectively compensate for matrix-induced variations in signal intensity. researchgate.net

To assess selectivity, analysts typically process blank matrix samples from multiple individual sources (e.g., plasma from at least six different donors) to check for any interfering peaks at the retention time of the analyte and the internal standard. nih.gov The absence of significant interfering signals confirms the method's selectivity. nih.gov The high selectivity of tandem mass spectrometry, particularly with MRM, further ensures that only the specific analyte and internal standard are being measured. globalresearchonline.net

Determination of Linearity and Quantitative Range

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. globalresearchonline.net This range, known as the quantitative or calibration range, defines the upper and lower concentrations for which the method is shown to be accurate and precise.

To determine linearity, a series of calibration standards are prepared by spiking blank matrix with known concentrations of Naltrexone and a constant concentration of this compound. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The relationship is typically evaluated using a weighted linear regression model. A correlation coefficient (r²) close to 1.000 indicates a strong linear relationship. nih.gov

For example, an LC-MS/MS method for Naltrexone and its metabolite in blood was found to be linear for concentrations ranging from 0.5 to 200 ng/mL, with a regression correlation coefficient (r²) greater than 0.999. researchgate.netnih.gov

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.netspectroscopyonline.com The LOQ is a critical parameter for studies requiring the measurement of low drug concentrations.

The LOQ is often established as the lowest concentration on the calibration curve that can be measured with a precision (relative standard deviation) within 20% and an accuracy within ±20% of the nominal value. nih.gov Different analytical methods will have different sensitivities. For instance, a highly sensitive GC-MS method using negative ion chemical ionization for Naltrexone in plasma reported an LOQ of 0.1 ng/mL. nih.gov In contrast, an LC-MS/MS method reported an LOQ of 0.5 ng/mL, while an HPLC/UV method had a higher LOQ of 2.0 ng/mL for Naltrexone in blood. researchgate.netnih.gov

Table 1: Method Validation Parameters for Naltrexone Analysis

Analytical Method Matrix Linearity Range (ng/mL) LOQ (ng/mL) Reference
LC-MS/MS Blood 0.5 - 200 0.5 nih.gov
HPLC/UV Blood 2 - 100 2.0 nih.gov
GC-MS Plasma 0.1 - 30+ 0.1 nih.gov
LC-MS/MS Urine 5 - 5000 5.0 spectroscopyonline.com

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Naltrexone | | this compound | | 6-β-naltrexol | | Pentafluoropropionic anhydride | | Bupropion Hydrochloride | | Zonisamide | | Acetaminophen |

Evaluation of Analytical Precision and Accuracy

The precision and accuracy of an analytical method are paramount for its reliability. In the context of methods employing this compound as an internal standard, these parameters are assessed through rigorous validation protocols. This typically involves the repeated analysis of quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

A significant challenge in the use of this compound for the quantification of naltrexone and its metabolites has been identified. Specifically, interference from a naturally occurring isotope of the primary metabolite, 6-β-naltrexol, can compromise the accuracy of the assay. The second natural isotope (M+2) of 6-β-naltrexol has a mass-to-charge ratio (m/z) that is very close to that of this compound. kcl.ac.uk This proximity in mass can lead to a lack of resolution even with high-resolution mass spectrometry, causing the peak area of this compound to be falsely elevated as the concentration of 6-β-naltrexol increases. kcl.ac.uk This interference can lead to an underestimation of the analyte concentration, thereby affecting the accuracy of the method.

To circumvent this issue, alternative deuterated internal standards with a higher degree of deuterium (B1214612) labeling, such as Naltrexone D7, have been successfully employed. The use of Naltrexone D7 shifts the m/z of the internal standard sufficiently to avoid the isotopic interference from 6-β-naltrexol, ensuring a consistent peak area for the internal standard across all samples and calibrators. kcl.ac.uk

Disclaimer: The following data tables are for illustrative purposes only and represent typical performance characteristics for a validated bioanalytical LC-MS/MS assay. They are not actual data from a specific study employing this compound.

Illustrative Intra-Assay Precision and Accuracy

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Standard DeviationCoefficient of Variation (%)Accuracy (%)
Naltrexone55.10.35.9102.0
Naltrexone5048.92.14.397.8
Naltrexone500505.215.73.1101.0

Illustrative Inter-Assay Precision and Accuracy

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Standard DeviationCoefficient of Variation (%)Accuracy (%)
Naltrexone55.20.47.7104.0
Naltrexone5049.53.57.199.0
Naltrexone500498.524.95.099.7

Stability Profiling of Analyte and Internal Standard in Research Samples

The stability of both the analyte (naltrexone) and the internal standard (this compound) in the biological matrix under various storage and handling conditions is a critical aspect of method validation. Stability studies are essential to ensure that the measured concentrations in study samples accurately reflect the concentrations at the time of sample collection. These studies typically evaluate:

Freeze-Thaw Stability: The stability of the analyte and internal standard after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: The stability of the analyte and internal standard at room temperature for a period that reflects the sample handling time during the analytical process.

Long-Term Stability: The stability of the analyte and internal standard when stored at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of the study samples.

Autosampler Stability: The stability of the processed samples in the autosampler of the analytical instrument. kcl.ac.uk

As with precision and accuracy, specific stability data for this compound is not widely published. The following table provides an illustrative example of stability data for naltrexone in a biological matrix, as would be determined during a typical method validation.

Disclaimer: The following data table is for illustrative purposes only and represents typical stability performance for an analyte in a biological matrix. It is not actual data from a specific study employing this compound.

Illustrative Stability of Naltrexone in Human Plasma

Stability ConditionConcentration LevelMean % of Nominal Concentration (n=3)
Freeze-Thaw Stability (3 cycles) Low QC (15 ng/mL)98.5
High QC (1500 ng/mL)101.2
Short-Term Stability (4 hours at RT) Low QC (15 ng/mL)97.9
High QC (1500 ng/mL)99.8
Long-Term Stability (30 days at -20°C) Low QC (15 ng/mL)96.4
High QC (1500 ng/mL)98.7
Autosampler Stability (24 hours) Low QC (15 ng/mL)102.1
High QC (1500 ng/mL)100.5

Pharmacokinetic Investigations Utilizing Naltrexone D4 Preclinical Research

Absorption Dynamics in Animal Models

Absorption is the process by which a drug enters the systemic circulation. Preclinical studies in animal models, such as monkeys and rodents, provide valuable data on the rate and extent of absorption.

Gastrointestinal Absorption Mechanisms

Factors that can influence gastrointestinal absorption in animal models include the physical-chemical properties of the compound, the formulation, the presence of food, and the physiological conditions of the GI tract rowan.edu. For Naltrexone (B1662487), administration with a high-fat meal has been shown to increase its systemic exposure in humans, suggesting a potential influence of food on its absorption dynamics fda.gov. Similar effects might be observed with Naltrexone D4 in preclinical animal studies.

Impact of Deuteration on Absorption Kinetics

Deuterium (B1214612) substitution typically does not significantly alter the physical-chemical properties of a molecule, such as lipophilicity or solubility, to an extent that would drastically change passive diffusion across membranes wikipedia.org. Therefore, the gastrointestinal absorption mechanisms of this compound are expected to be similar to those of non-deuterated Naltrexone.

However, the kinetics of absorption could potentially be indirectly affected if deuteration significantly alters factors like gastric emptying or intestinal motility, although this is less common and not a primary effect of deuteration. More significantly, if deuteration impacts the rate of first-pass metabolism in the gut wall during absorption, it could influence the amount of intact drug reaching the systemic circulation, thereby affecting the apparent absorption kinetics and oral bioavailability .

Specific preclinical data quantifying the impact of deuteration on the absorption rate or extent of this compound compared to Naltrexone is limited in the provided search results. Studies on other deuterated drugs have shown varied impacts on absorption, often linked to altered metabolism rather than direct changes in membrane permeation nih.gov.

Distribution Profiling in Preclinical Biological Systems

Distribution describes how a drug moves from the systemic circulation to various tissues and organs. Preclinical studies assess tissue distribution and the ability of the compound to cross biological barriers like the blood-brain barrier (BBB).

Tissue Distribution Studies in Animal Models

Naltrexone is known to distribute rapidly from plasma to tissues in animal models like mice following intravenous administration nih.gov. Studies in monkeys have shown a large apparent volume of distribution for Naltrexone, indicating extensive distribution into tissues nih.govdrugbank.comnih.govhres.ca. Plasma protein binding of Naltrexone is relatively low, reported around 21% in human plasma, which would facilitate its distribution into tissues nih.govdrugbank.comhres.ca.

While specific tissue distribution data for this compound in animal models is not detailed in the search results, its structural similarity to Naltrexone suggests that it would likely exhibit a similar distribution pattern. Deuteration is generally not expected to significantly alter the tissue distribution of a compound unless it substantially affects protein binding or active transport mechanisms, which is not a common outcome of simple hydrogen-deuterium exchange .

Preclinical tissue distribution studies typically involve administering the labeled compound (e.g., with tritium (B154650) or deuterium) to animals and measuring radioactivity or compound concentration in various tissues over time. This provides data on the uptake and retention of the compound in different organs. Given that this compound is a labeled form, it is suitable for such tracer studies medchemexpress.comgoogle.com.

Blood-Brain Barrier Permeation Studies

Permeation across the blood-brain barrier (BBB) is a critical aspect for drugs targeting the central nervous system (CNS). Naltrexone is known to cross the blood-brain barrier birminghammedicalnews.comnih.govnih.gov. Studies using in vitro human BBB models have suggested that Naltrexone transport across the BBB may involve active transport, potentially via a proton-coupled organic cation antiporter, in addition to passive diffusion nih.gov.

Specific studies quantifying the BBB permeation of this compound are not present in the provided search results. However, the ability of deuterated compounds to cross the BBB can be similar to their non-deuterated counterparts, as deuteration typically does not significantly alter the molecular size or polarity that govern passive diffusion wikipedia.org. If active transport mechanisms are involved in Naltrexone's BBB permeation, the impact of deuteration on these transporters would need specific investigation. Studies on other deuterated compounds, like d9-methadone, have shown that deuteration can potentially decrease the transfer of the drug across the blood-brain barrier, as indicated by a lower brain-to-plasma ratio compared to the non-deuterated form nih.gov. This highlights that while not a universal outcome, deuteration can influence BBB permeation.

Metabolic Pathways and Deuterium Isotope Effects on Biotransformation

Metabolism is a primary determinant of a drug's half-life and systemic exposure. Deuterium substitution is often employed to reduce the rate of metabolic breakdown, particularly at sites where C-H bond cleavage is the rate-limiting step wikipedia.orgnih.gov.

Naltrexone undergoes extensive hepatic metabolism, primarily to the active metabolite 6β-naltrexol nih.govnih.govdrugbank.comnih.govfda.govhres.ca. This biotransformation is largely mediated by non-CYP enzymes, specifically aldo-keto reductases fda.gov. Other minor metabolites of Naltrexone also exist, including conjugated forms of Naltrexone and 6β-naltrexol nih.govhres.ca.

The major impact of deuteration on pharmacokinetics is often observed in the metabolic profile due to the kinetic isotope effect wikipedia.orgnih.gov. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of a specific C-H bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium at that position can slow down the reaction rate nih.gov. This can lead to reduced clearance, a prolonged half-life, and increased systemic exposure of the deuterated drug . Deuteration can also potentially decrease the formation of specific metabolites .

The provided search results mention 6β-Naltrexol-d4 as a deuterium-labeled form of the major metabolite of Naltrexone wikipedia.org. This suggests that deuteration on this compound is likely at positions that are metabolized to form 6β-naltrexol or other metabolites. If the deuterium atoms in this compound are placed at metabolic "hot spots" where enzymatic C-H bond cleavage occurs, a significant deuterium isotope effect on the rate of metabolism to 6β-naltrexol and potentially other metabolites would be expected.

Specific preclinical studies detailing the metabolic pathways of this compound and quantifying the deuterium isotope effects (DKIE) on its biotransformation compared to Naltrexone are not provided in the search results. However, based on the principles of deuteration and the known metabolism of Naltrexone, it is hypothesized that this compound would exhibit altered metabolic kinetics, likely resulting in a slower rate of metabolism to 6β-naltrexol and potentially other metabolites compared to Naltrexone. This could lead to higher systemic exposure of the parent this compound and a different ratio of parent drug to metabolite over time in preclinical animal models.

Data on deuterium isotope effects in other contexts, such as cytochrome P450 oxidation reactions, show that the magnitude of the effect depends on the specific metabolic pathway and enzymes involved nih.gov. For this compound, studies using animal liver microsomes or hepatocytes could provide quantitative data on the intrinsic clearance and metabolite formation rates compared to Naltrexone, revealing the extent of the deuterium isotope effect.

Identification and Characterization of Deuterated Metabolites (e.g., 6β-Naltrexol D4)

A major metabolic pathway for naltrexone involves reduction to the active metabolite 6β-naltrexol. wikipedia.orgnih.govresearchgate.netbme.hu In preclinical studies utilizing this compound, the primary deuterated metabolite identified is typically 6β-Naltrexol D4. wikidata.orgfda.gov The formation of 6β-Naltrexol D4 from this compound mirrors the metabolic conversion of naltrexone to 6β-naltrexol, with the deuterium label(s) from the parent compound incorporated into the metabolite. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for the identification and characterization of this compound and its deuterated metabolites in biological matrices. researchgate.netresearchgate.netresearchgate.net These methods allow for the separation and detection of the deuterated species based on their mass-to-charge ratio and chromatographic properties.

Role of Specific Enzyme Systems (e.g., Dihydrodiol Dehydrogenases) in this compound Metabolism

The metabolism of naltrexone to 6β-naltrexol is primarily mediated by hepatic dihydrodiol dehydrogenase enzymes. wikipedia.orgresearchgate.netbme.hunih.govnih.govresearchgate.net This enzymatic reduction of the 6-keto group is a key step in the metabolic fate of naltrexone. wikipedia.orgresearchgate.netnih.gov While specific studies focusing solely on the enzyme systems involved in this compound metabolism are less commonly detailed in readily available literature compared to naltrexone, it is understood that the same enzyme systems, particularly dihydrodiol dehydrogenases, are responsible for the conversion of this compound to 6β-Naltrexol D4. wikipedia.orgresearchgate.netnih.gov The presence of deuterium atoms near the site of enzymatic activity can potentially influence the rate of this metabolic conversion due to the kinetic isotope effect.

Comparative Metabolic Dispositions Across Preclinical Species

Preclinical studies often involve assessing the metabolic disposition of compounds in various animal species to understand potential differences in metabolism and predict human pharmacokinetics. While detailed comparative metabolic disposition data specifically for this compound across multiple preclinical species is not extensively documented in the provided search results, studies on non-deuterated naltrexone have shown variations in metabolism across species. For instance, in Wistar rats, the half-life of naltrexone was reported to be about one hour after intravenous injection, with 6β-naltrexol levels being below the detection limit, suggesting it is not a major metabolite in this species. uni-heidelberg.de In humans, 6β-naltrexol is a major active metabolite present at significantly higher concentrations than naltrexone at steady state. wikipedia.orgresearchgate.net Utilizing this compound in comparative preclinical studies could help pinpoint species-specific metabolic differences and the impact of deuteration on these variations.

Exploration of Deuterium Isotope Effects on Metabolic Clearance

Deuterium substitution can lead to a kinetic isotope effect, where the bond to deuterium is broken more slowly than the bond to hydrogen by metabolic enzymes. nih.govbiorxiv.org This can result in altered pharmacokinetic profiles, such as a slower metabolic clearance and potentially increased exposure to the parent drug. nih.govmedchemexpress.commedchemexpress.com this compound, with deuterium atoms incorporated, is a tool to investigate the extent of such isotope effects on naltrexone metabolism, particularly the reduction to 6β-naltrexol. While the provided snippets discuss deuterium labeling for quantitative analysis and the general concept of isotope effects researchgate.netnih.govmedchemexpress.commedchemexpress.com, specific quantitative data demonstrating the magnitude of the deuterium isotope effect on the metabolic clearance of this compound itself compared to naltrexone in preclinical species is not explicitly provided. However, the use of this compound as an internal standard in bioanalytical methods fda.govresearchgate.netresearchgate.net suggests that its pharmacokinetic behavior, while similar enough for analytical purposes, might still exhibit subtle differences from the non-deuterated compound due to potential isotope effects.

Excretion Pathways in Preclinical Models

Renal Clearance Mechanisms

Naltrexone and its primary metabolite, 6β-naltrexol, are primarily excreted in the urine. fda.govdroracle.aifda.gov Renal clearance involves glomerular filtration, tubular reabsorption, and tubular secretion. nih.gov Studies on naltrexone indicate that renal elimination is a significant pathway, with both the parent drug and metabolites being subject to renal excretion. fda.govdroracle.ai Specifically, 6β-naltrexol is reported to be actively secreted by the kidney. droracle.ai While direct data on the renal clearance mechanisms of this compound is limited in the provided snippets, it is expected to follow similar renal excretion pathways as non-deuterated naltrexone and 6β-naltrexol, with the possibility that deuterium substitution could subtly influence the rates of filtration, reabsorption, or secretion. Preclinical studies assessing urinary excretion in animal models can provide insights into the extent of renal elimination for this compound. iu.edu

Application of this compound in Microdialysis and Tracer Kinetic Studies

In preclinical pharmacokinetic investigations, particularly those employing microdialysis and tracer kinetic methodologies, the accurate and reliable quantification of analytes is paramount. This compound, a stable isotopically labeled analogue of Naltrexone, plays a crucial role in these studies, primarily serving as an internal standard or calibrator in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The use of this compound as an internal standard in LC-MS/MS methods designed to quantify Naltrexone and its metabolites in biological samples, including those obtained from microdialysis, is a well-established practice researchgate.net. Deuterated internal standards like this compound are critical for compensating for potential variations that can occur during sample preparation, extraction, and LC-MS/MS analysis, such as matrix effects and ion suppression or enhancement. By adding a known quantity of the internal standard to each sample, researchers can improve the accuracy and precision of the quantification of the non-labeled analyte (Naltrexone) researchgate.net.

Furthermore, deuterated analogues can be utilized as calibrators in microdialysis studies. Introducing a deuterated form of the analyte, such as this compound, into the microdialysis perfusion solution allows for the estimation of in vivo recovery of the analyte by the microdialysis probe researchgate.net. This recovery is influenced by factors such as probe membrane characteristics, flow rate, and the diffusion properties of the analyte in the tissue. By comparing the concentration of the deuterated calibrator in the perfusate and the dialysate, the recovery can be determined, enabling the calculation of the actual extracellular tissue concentration of the non-labeled drug.

Detailed research findings underscore the analytical performance achieved when employing deuterated standards like this compound in the quantification of Naltrexone and its metabolites. For instance, in an LC-MS/MS method developed for the determination of Naltrexone and 6β-naltrexol in human blood, Naltrexone-d3 and 6β-naltrexol-d4 were used as internal standards researchgate.net. This method demonstrated good linearity and sensitivity, with calibration curves linear from 0.5 to 200 ng/mL for both substances and a lower limit of quantification (LLOQ) of 0.5 ng/mL researchgate.net. While this specific example pertains to human blood, the principles and benefits of using deuterated internal standards are directly applicable to preclinical studies involving microdialysis samples, which typically yield low analyte concentrations requiring highly sensitive analytical techniques.

The application of this compound in these analytical contexts within preclinical microdialysis and tracer kinetic studies enhances the reliability of the pharmacokinetic data obtained. Accurate measurement of unbound drug concentrations in target tissues, facilitated by techniques employing internal standards and recovery estimations, is vital for understanding drug distribution, tissue penetration (including blood-brain barrier transport), and the relationship between local tissue exposure and pharmacological effect researchgate.netresearchgate.netresearchgate.netnih.gov.

AnalyteInternal Standard UsedAnalytical MethodLinearity Range (Example)LLOQ (Example)
NaltrexoneNaltrexone-d3LC-MS/MS0.5 - 200 ng/mL0.5 ng/mL
6β-naltrexol6β-naltrexol-d4LC-MS/MS0.5 - 200 ng/mL0.5 ng/mL

Note: Data presented in the table is derived from an example LC-MS/MS method using deuterated standards for quantifying Naltrexone and 6β-naltrexol, illustrating the type of analytical performance relevant to preclinical studies utilizing these standards. researchgate.net

The integration of this compound into the analytical workflows supporting preclinical microdialysis and tracer kinetic studies provides a robust approach for obtaining quantitative pharmacokinetic data, contributing to a better understanding of Naltrexone's behavior in biological systems.

Pharmacodynamic Research and Molecular Mechanistic Insights Preclinical and in Vitro Focus

Opioid Receptor Binding Affinity and Selectivity (in vitro and non-clinical cell assays)

Naltrexone (B1662487), the non-deuterated form of Naltrexone D4, is a well-characterized opioid receptor antagonist. Its primary mechanism of action involves binding to and blocking opioid receptors in the central nervous system. Naltrexone exhibits differential binding affinities across the three major opioid receptor subtypes: mu (MOR), kappa (KOR), and delta (DOR).

While specific in vitro binding data for this compound are not extensively reported in the literature, studies on non-deuterated naltrexone provide a strong indication of the expected binding profile. Deuteration at specific positions can potentially influence binding affinity, although this effect is often less pronounced than the impact on metabolism.

Mu-Opioid Receptor (MOR) Antagonism and Binding Characteristics

Naltrexone demonstrates high binding affinity for the mu-opioid receptor (MOR). It functions primarily as a competitive antagonist at the MOR, effectively blocking the binding of endogenous opioids and exogenous opioid agonists. This high affinity for MOR is central to its pharmacological effects. In vitro studies have consistently shown that naltrexone binds to MOR with sub-nanomolar affinity. nih.govresearchgate.net Some research indicates that naltrexone may not be a silent antagonist but can exhibit weak partial agonist activity at MOR in certain contexts. wikipedia.org

Table 1: In vitro Binding Affinity of Naltrexone at Opioid Receptors

ReceptorParameter (nM)ValueSource
MORKi0.11 nih.govresearchgate.net
MORKi0.56 guidetopharmacology.org
MORKi0.4 guidetopharmacology.org
MORKi1.0 researchgate.net
KORKi60.0 nih.gov
KORKi0.19 researchgate.net
KORKi3.9 researchgate.net
DORKi2.6 nih.gov
DORKi149 researchgate.net
DORKi60 researchgate.net

Note: Values may vary depending on the specific assay conditions and source.

Kappa-Opioid Receptor (KOR) Antagonism and Binding Characteristics

Naltrexone also binds to the kappa-opioid receptor (KOR), albeit generally with lower affinity compared to its binding at the MOR. researchgate.net It acts as an antagonist or weak partial agonist at the KOR. wikipedia.org In vitro studies have reported varying Ki values for naltrexone at the KOR. nih.govresearchgate.netresearchgate.net

Delta-Opioid Receptor (DOR) Antagonism and Binding Characteristics

The binding affinity of naltrexone for the delta-opioid receptor (DOR) is typically reported as being significantly lower than its affinity for MOR and KOR. researchgate.netresearchgate.netresearchgate.net Similar to its action at KOR, naltrexone is considered an antagonist or weak partial agonist at the DOR. wikipedia.org Some studies suggest minimal DOR occupancy by naltrexone at clinically relevant concentrations in non-clinical settings. nih.govdovepress.com

Structural and Energetic Analyses of Receptor-Ligand Interactions

Understanding the precise molecular interactions between this compound and opioid receptors requires structural and energetic analyses. While direct studies on this compound are limited in the provided search results, computational techniques such as molecular docking and molecular dynamics simulations with non-deuterated naltrexone offer valuable insights into the binding mechanisms that are likely conserved for the deuterated analog.

Molecular Docking Simulations with this compound Analogues

Molecular docking simulations predict the preferred binding orientation and conformation of a ligand within a receptor's binding site. Studies utilizing molecular docking with non-deuterated naltrexone have aimed to elucidate its interaction with opioid receptors, particularly the MOR. researchgate.netnih.govnih.gov These simulations help identify key amino acid residues in the receptor that are involved in ligand binding through interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For naltrexone, docking studies have highlighted interactions with residues in the transmembrane helices of the opioid receptor. nih.gov Specific interactions with residues like Asp147 and Tyr148 have been identified as important for binding to the MOR. researchgate.net The presence of the cyclopropylmethyl group on the nitrogen atom of naltrexone has been shown in competitive receptor binding assays to increase its affinity for MOR, but not KOR or DOR. researchgate.net Molecular docking can provide a structural basis for these observed differences in affinity.

While direct docking studies specifically comparing this compound to naltrexone were not found, such simulations could theoretically assess any subtle changes in binding pose or energy introduced by the deuterium (B1214612) atoms, although significant differences are not typically anticipated for this type of deuteration.

Molecular Dynamics (MD) Simulations of Receptor-Bound this compound

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex over time, allowing for the analysis of conformational changes, binding stability, and the energetic contributions of specific interactions. MD simulations have been employed to study the interactions of non-deuterated naltrexone with opioid receptors, particularly the MOR, in a simulated membrane-aqueous environment. nih.govnih.gov

MD simulations with naltrexone and its derivatives have shown differences in protein-ligand interactions while sharing contacts with residues in specific transmembrane helices. nih.gov These simulations can help explain the structural and energetic factors underlying differences in potency or binding characteristics between related compounds. nih.gov

Binding Free Energy Decomposition Analyses

Specific binding free energy decomposition analyses for this compound have not been identified in the available literature. However, extensive research has characterized the binding of unlabeled Naltrexone to opioid receptors. Naltrexone functions primarily as a competitive antagonist at mu (μ), kappa (κ), and delta (δ) opioid receptors, exhibiting the highest affinity for the μ-opioid receptor (MOR) drugbank.comdrugs.comnih.gov. Its antagonistic action involves binding reversibly to these receptors, thereby preventing endogenous opioids or exogenous agonists from binding and exerting their effects researchgate.net. While detailed computational analyses like binding free energy decomposition provide insights into the specific atomic contributions to ligand-receptor binding affinity and are valuable for understanding molecular interactions, such specific analyses for the deuterium-labeled this compound were not found in the conducted search. Studies on unlabeled Naltrexone's binding to opioid receptors indicate a high affinity, which is the basis for its pharmacological activity drugbank.comdrugs.comnih.gov.

Interaction with Non-Opioid Receptors and Signaling Pathways

Beyond its well-established antagonism at opioid receptors, Naltrexone has been shown in preclinical and in vitro studies to interact with or modulate non-opioid receptors and signaling pathways. These interactions may contribute to its diverse pharmacological effects, particularly at lower concentrations. The relevance of these findings to this compound is inferred from its structural similarity to Naltrexone.

Naltrexone modulates the opioid growth factor (OGF)-OGF receptor (OGFr) axis. OGF, also known as [Met5]-enkephalin, is an endogenous peptide that acts as a negative regulator of cell proliferation wikipedia.orgnih.govnih.gov. Studies, particularly with low-dose Naltrexone (LDN), have demonstrated that intermittent blockade of the OGFr by Naltrexone can lead to a compensatory upregulation of OGF and OGFr, resulting in the inhibition of cell proliferation in various model systems, including cancer cell lines icvi.org.uksciencedaily.commercy.net. This modulation of the OGF-OGFr axis by Naltrexone appears to be a significant mechanism underlying some of its non-opioid receptor-mediated effects on cell growth and immune function icvi.org.ukmercy.netresearchgate.net.

Target Ligand (Unlabeled Naltrexone) Effect Model System Reference
Opioid Growth Factor Receptor (OGFr) Naltrexone (Low Dose) Modulation (Intermittent blockade leading to upregulation of OGF and OGFr) Various cell lines (e.g., ovarian cancer) icvi.org.uksciencedaily.commercy.net
Opioid Growth Factor Receptor (OGFr) Naltrexone Inhibition of cell proliferation Human breast cancer cell lines, ovarian cancer cells sciencedaily.commercy.net

Naltrexone, particularly at low doses, has been reported to act as an antagonist of Toll-Like Receptor 4 (TLR4) prescottrx.comresearchgate.netsgul.ac.uk. TLR4 is a key pattern recognition receptor involved in the innate immune response and inflammation uniprot.orgwikipedia.org. By modulating TLR4 signaling, Naltrexone can reduce the release of pro-inflammatory cytokines and suppress immune responses prescottrx.comresearchgate.netsgul.ac.uk. This interaction with TLR4 is considered a mechanism by which Naltrexone may exert anti-inflammatory effects prescottrx.comresearchgate.net.

Target Ligand (Unlabeled Naltrexone) Effect Mechanism Reference
Toll-Like Receptor 4 (TLR4) Naltrexone (Low Dose) Antagonism/Modulation Reduces glial inflammatory response, downregulates inflammatory cytokines prescottrx.comresearchgate.netsgul.ac.uk

Preclinical studies have indicated that Naltrexone and Naloxone interact with Filamin A (FLNA), a cytoskeletal protein that also acts as a scaffolding protein involved in the regulation of cell shape, migration, and signaling pathways, including those of opioid receptors wikipedia.orgnih.govuniprot.orgwikipedia.org. Specifically, Naltrexone and Naloxone have been shown to bind to a pentapeptide region in the C-terminal of FLNA nih.govplos.orgnih.gov. This interaction is suggested to play a role in preventing the switch in μ-opioid receptor coupling from Gi/o to Gs, which is implicated in the development of opioid tolerance and dependence researchgate.netnih.govplos.orgnih.govresearchgate.net.

Target Ligand (Unlabeled Naltrexone) Interaction Site Proposed Effect Reference
Filamin A (FLNA) Naltrexone Pentapeptide region in C-terminal (specifically FLNA2561–2565) Prevents MOR-Gs coupling, attenuates opioid tolerance and dependence researchgate.netwikipedia.orgnih.govplos.orgnih.govresearchgate.net

Cellular and Subcellular Mechanisms of Action in Model Systems

In various in vitro and preclinical model systems, Naltrexone has demonstrated effects at the cellular and subcellular levels. These mechanisms extend beyond simple receptor blockade to influence fundamental cellular processes. Studies using unlabeled Naltrexone provide the basis for understanding these potential effects of this compound.

Naltrexone has been shown to interfere with intracellular signaling pathways, leading to effects on cell proliferation and apoptosis icvi.org.ukmercy.netsgul.ac.uk. In cancer cell models, Naltrexone can induce an arrest of cell proliferation and upregulate proteins associated with promoting apoptosis icvi.org.uksgul.ac.uk. The modulation of the OGF-OGFr axis contributes to these effects on cell growth mercy.net.

Furthermore, Naltrexone can modify immune cell function. In vitro investigations have described Naltrexone altering intracellular signaling and cytokine production in certain immune cells icvi.org.ukresearchgate.netsgul.ac.uk. The interaction with TLR4 on immune cells is one mechanism contributing to these immunomodulatory effects prescottrx.comresearchgate.netsgul.ac.uk.

Subcellular localization of receptors and their interactions are also relevant. For instance, the Opioid Growth Factor Receptor (OGFr) is localized to the outer nuclear envelope and translocates into the nucleus upon binding with OGF, influencing cell proliferation regulation nih.gov. While direct studies on the subcellular localization or detailed cellular mechanisms of this compound were not found, the known cellular actions of Naltrexone provide a framework for understanding the potential activities of its labeled analog in cellular systems.

Preclinical Pharmacogenetic Investigations Influencing Naltrexone's Mechanistic Effects

OPRM1 Gene Polymorphisms and Receptor Function in Animal Models

Dopamine Receptor D4 (DRD4) Gene Variations and Neurobiological Responses in Preclinical Studies

Variations in the Dopamine Receptor D4 (DRD4) gene, such as the variable number of tandem repeats (VNTR) in exon 3, have been investigated in preclinical studies to understand their association with neurobiological responses and vulnerability to substance dependence. These studies often explore the role of the dopaminergic system and its interaction with other neurotransmitter systems, including the opioid system. While research exists on the interplay between opioid antagonists like Naltrexone and the dopaminergic system in the context of DRD4 variations in preclinical settings, specific studies detailing the effects of this compound on DRD4 gene variations or associated neurobiological responses in preclinical models were not found within the scope of the conducted searches.

Advanced Research Applications of Naltrexone D4

Development of Biomarkers for Preclinical Studies

Deuterated compounds like Naltrexone (B1662487) D4 play a crucial role in the development and validation of biomarkers in preclinical research. Preclinical biomarkers are measurable indicators used in early-stage drug development to assess a compound's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity before human trials. crownbio.com Deuterated internal standards are essential for accurate quantification of analytes in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). qmx.comresearchgate.netnih.govresearchgate.net

In preclinical studies, Naltrexone D4 can be used as a stable isotope-labeled internal standard to precisely quantify naltrexone and its metabolites in biological samples from animal models. This allows researchers to accurately determine drug exposure, understand metabolic pathways, and correlate these with observed pharmacological effects or potential toxicities. crownbio.com The use of a deuterated internal standard helps to account for variations in sample preparation, matrix effects, and instrument variability, leading to more reliable and accurate quantitative data. qmx.com

Metabolomics Profiling and Pathway Elucidation Using Deuterated Tracers

Stable isotope tracing, utilizing compounds like this compound, is a powerful strategy in metabolomics for distinguishing biologically derived metabolites from contaminants and for quantifying the concentration of endogenous metabolites. eurisotop.com When used as a tracer, this compound can help researchers investigate the metabolic fate of naltrexone. By tracking the deuterium (B1214612) label through metabolic pathways, researchers can identify and quantify metabolites, even those present at low concentrations or those that are structurally similar to endogenous compounds. eurisotop.comnih.gov

This approach, often combined with high-resolution mass spectrometry, allows for comprehensive metabolomics profiling to understand how naltrexone is processed by the body and how it might affect endogenous metabolic pathways. eurisotop.comnih.gov Stable isotope tracing provides a dynamic view of metabolism, enabling the assessment of pathway activities and metabolic fluxes, which is crucial for understanding drug mechanisms of action and identifying potential off-target effects. eurisotop.com

Advanced Imaging Techniques (e.g., Nuclear Magnetic Resonance (NMR) Imaging applications)

Deuterium labeling can be utilized in advanced imaging techniques such as Nuclear Magnetic Resonance (NMR) imaging. While the provided search results specifically mention 6β-Naltrexol-d4 being used for NMR imaging wikipedia.org, the principle extends to other deuterated analogs like this compound. Deuterium has distinct NMR properties that can be exploited for imaging and spectroscopic studies.

Utilization in Quality Control and as a Reference Standard in Pharmaceutical Research and Manufacturing

This compound is widely used in the pharmaceutical industry as a reference standard and for quality control (QC) purposes. synzeal.comsimsonpharma.comaxios-research.comsynzeal.com Its well-defined chemical structure and isotopic purity make it an ideal internal standard for quantitative analytical methods, such as LC-MS/MS, used to assess the purity and strength of naltrexone drug products and raw materials. qmx.comresearchgate.netnih.govsynzeal.comsynzeal.comaxios-research.com

Reference standards like this compound are essential for analytical method development, method validation (AMV), and routine quality control during the manufacturing process. synzeal.comaxios-research.comsynzeal.com They ensure the accuracy and reliability of analytical tests used to confirm that pharmaceutical products meet regulatory standards and specifications. synzeal.comaxios-research.comsynzeal.comgeneesmiddeleninformatiebank.nl The use of a stable isotope-labeled standard helps to compensate for potential variations in the analytical process, ensuring accurate quantification of the unlabeled compound. qmx.com

Contributions to Drug Repurposing Research in Model Organisms (e.g., C. elegans longevity studies)

While the primary research on drug repurposing of naltrexone, particularly in C. elegans longevity studies, focuses on the unlabeled compound nih.govldnresearchtrust.orgresearchgate.netresearchgate.netnih.govyoutube.comyoutube.com, deuterated analogs like this compound could indirectly contribute to this field. Drug repurposing involves investigating existing drugs for new therapeutic indications. nih.govd4-pharma.com Studies in model organisms like C. elegans are valuable for quickly screening potential drug effects on complex biological processes like aging and lifespan. nih.govldnresearchtrust.orgresearchgate.netresearchgate.netnih.gov

Research has shown that low-dose naltrexone can extend healthspan and lifespan in C. elegans, mediated through pathways involving the transcription factor SKN-1 (the analog of mammalian NRF2). nih.govldnresearchtrust.orgresearchgate.netresearchgate.netnih.gov Metabolomics analysis in these studies has revealed that naltrexone treatment induces metabolic changes. nih.govresearchgate.net While the C. elegans studies cited did not explicitly use this compound as a tracer for the longevity studies themselves, deuterated standards could be invaluable in accompanying mechanistic studies. For example, if researchers wanted to precisely quantify the uptake, metabolism, or distribution of naltrexone in C. elegans to understand the relationship between exposure and the observed longevity effects, this compound could be used as a tracer in such analytical studies. This would provide more accurate pharmacokinetic data in the model organism, supporting the interpretation of the phenotypic results from the repurposing screen.

Q & A

Q. What is the pharmacological mechanism of Naltrexone D4 in modulating opioid receptors, and how does this inform preclinical experimental design?

this compound acts as a competitive opioid receptor antagonist, primarily targeting μ-opioid receptors. To study its mechanism, researchers should employ receptor-binding assays (e.g., radioligand displacement studies) and functional assays (e.g., cAMP accumulation tests) to quantify antagonistic potency. Preclinical models, such as tail-flick tests in rodents, can assess analgesia attenuation. Dose-response curves should be established using incremental concentrations (e.g., 0.1–10 mg/kg) to determine IC₅₀ values .

Q. What methodological considerations are critical when establishing dosage regimens for this compound in animal studies?

Standard protocols involve administering this compound via subcutaneous or intraperitoneal routes to ensure bioavailability. Researchers must account for its half-life (e.g., 4–6 hours in rodents) by timing interventions to coincide with peak plasma concentrations. Control groups should receive saline or vehicle solutions, and dosing schedules must align with ethical guidelines to minimize stress-induced confounders .

Q. How should literature reviews on this compound be structured to address gaps in mechanistic understanding?

Systematic reviews must use Boolean search terms (e.g., "this compound AND opioid receptor kinetics") across databases like PubMed and Web of Science. Inclusion criteria should prioritize peer-reviewed studies with transparent methodologies. Data extraction tables should catalog receptor affinity values, experimental models, and dosage ranges to identify inconsistencies or understudied pathways .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing longitudinal adverse event (AE) data in this compound trials?

Event-chart visualizations can map AE timelines (e.g., nausea, headache) across study phases. Mixed-effects models account for repeated measures, while survival analysis evaluates time-to-AE onset. Researchers should stratify data by covariates like age or comorbidities and apply Bonferroni corrections for multiple comparisons to reduce Type I errors .

Q. How can contradictory findings in gender-specific efficacy studies of this compound be resolved?

Meta-analyses should pool data from RCTs with sex-stratified outcomes. Subgroup analyses using Mantel-Haenszel methods can quantify heterogeneity (I² statistic). Preclinical studies must standardize hormonal variables (e.g., estrous cycle phase in rodents) to isolate sex-dependent pharmacokinetic differences .

Q. What strategies mitigate bias in randomized controlled trials (RCTs) evaluating this compound versus buprenorphine?

Double-blinding with matched placebos ensures allocation concealment. Centralized randomization systems minimize selection bias. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) assess robustness. Financial conflict disclosures (per 42 CFR Part 50) are mandatory to address sponsorship bias .

Q. How do depot formulations of this compound influence pharmacokinetic study design?

Phase I trials should use crossover designs to compare bioavailability between oral and depot routes. Serial blood sampling at intervals (e.g., 0, 24, 72 hours) quantifies sustained-release profiles. Non-compartmental analysis (NCA) calculates AUC and Cmax, while population pharmacokinetics (PopPK) models inter-individual variability .

Q. What methodological challenges arise when replicating this compound’s anti-craving effects in heterogeneous populations?

Adaptive trial designs (e.g., Bayesian response-adaptive randomization) adjust enrollment based on interim efficacy data. Propensity score matching balances baseline characteristics (e.g., addiction severity). Researchers must report attrition rates and use inverse probability weighting to handle missing data .

Methodological Guidelines

Q. How can researchers ensure replicability in this compound experimental protocols?

Detailed Materials and Methods sections must specify:

  • Drug lot numbers and storage conditions (e.g., −20°C for lyophilized this compound).
  • Inclusion/exclusion criteria (e.g., opioid-negative urine screens).
  • Statistical software and version (e.g., R v4.3.1). Raw data and analysis scripts should be archived in repositories like Figshare or OSF .

Q. What frameworks address ethical and logistical challenges in human trials of this compound?

Institutional Review Board (IRB) submissions must outline:

  • Emergency protocols for precipitated withdrawal (e.g., rescue medications).
  • Participant compensation structures to avoid coercion.
  • Data safety monitoring boards (DSMBs) for interim harm-benefit analyses.
    Adverse event reporting should follow MedDRA terminology and timelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.